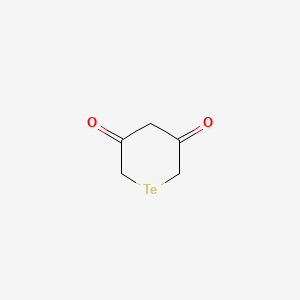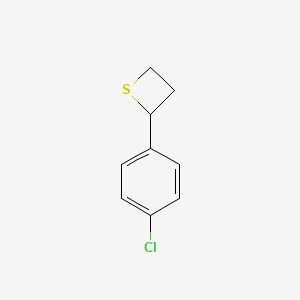
2-(4-Chlorophenyl)thietane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)thietane is a heterocyclic compound that features a four-membered ring containing three carbon atoms and one sulfur atom, with a 4-chlorophenyl group attached to one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)thietane can be achieved through several methods. One common approach involves the reaction of 1,3-dihaloalkanes with sodium sulfide. For instance, 1,3-dibromopropane can react with sodium sulfide to form the thietane ring . Another method includes the cyclization of 3-mercaptoalkyl halides or sulfonates .
Industrial Production Methods
Industrial production of this compound typically involves optimized versions of the laboratory methods mentioned above. The reaction conditions are carefully controlled to maximize yield and purity. For example, the use of high-purity reagents and solvents, as well as precise temperature and pressure control, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)thietane undergoes various chemical reactions, including:
Nucleophilic Substitution: The thietane ring can be opened by nucleophiles such as butyllithium.
Oxidation: Thietane derivatives can be oxidized to form sulfoxides and sulfones.
Cycloaddition: Thietanes can participate in [2+2] cycloaddition reactions with alkenes and thiocarbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like butyllithium are used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Cycloaddition: Photochemical conditions or the presence of catalysts like Lewis acids can facilitate these reactions.
Major Products
Nucleophilic Substitution: The major products are open-chain compounds with functional groups introduced by the nucleophile.
Oxidation: The products are typically sulfoxides or sulfones.
Cycloaddition: The products are larger ring systems or spiro compounds.
Scientific Research Applications
2-(4-Chlorophenyl)thietane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of sulfur-containing compounds and heterocycles.
Medicine: Some thietane-containing compounds are being explored for their therapeutic potential.
Industry: Thietanes are used as building blocks in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)thietane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby exerting biological effects. The specific pathways involved depend on the nature of the substituents and the conditions under which the reactions occur .
Comparison with Similar Compounds
Similar Compounds
Thietane: The parent compound with a four-membered ring containing three carbon atoms and one sulfur atom.
Thiirane: A three-membered ring analog with similar reactivity but different ring strain and properties.
Tetrahydrothiophene: A five-membered ring analog with different chemical behavior and applications.
Uniqueness
2-(4-Chlorophenyl)thietane is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules and enhances its potential biological activities compared to simpler thietane derivatives .
Properties
CAS No. |
33994-08-0 |
|---|---|
Molecular Formula |
C9H9ClS |
Molecular Weight |
184.69 g/mol |
IUPAC Name |
2-(4-chlorophenyl)thietane |
InChI |
InChI=1S/C9H9ClS/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9H,5-6H2 |
InChI Key |
FNOUNUMVHUHCJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


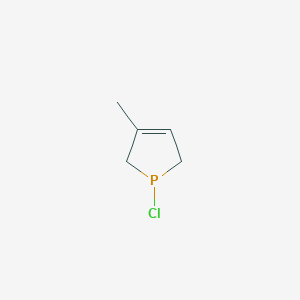
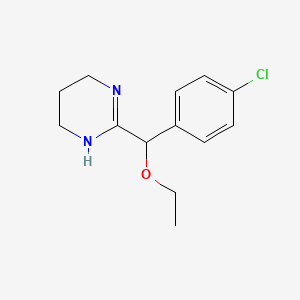
![{[(Methylstannyl)oxy]sulfinyl}oxidanide](/img/structure/B14691167.png)

![Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14691181.png)

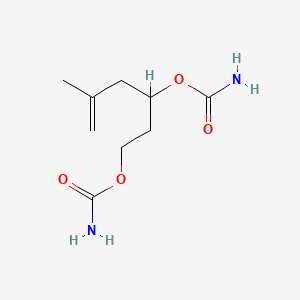
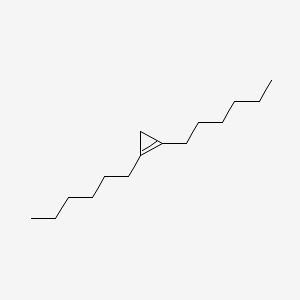
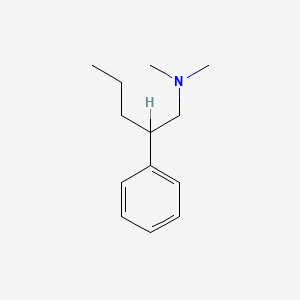
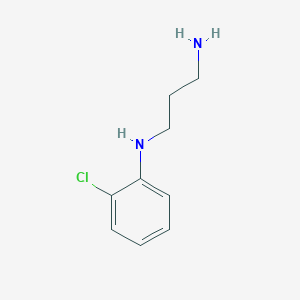
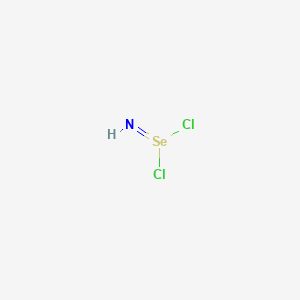
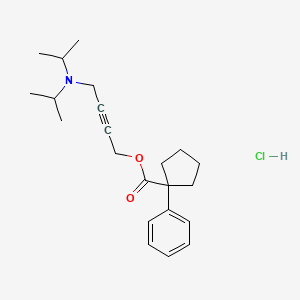
![N-[(1E)-2,2,2-Trichloroethylidene]propanamide](/img/structure/B14691254.png)
